molecular formula C8H9N3 B134335 2-Amino-2-pyridin-2-ylpropanenitrile CAS No. 142554-58-3

2-Amino-2-pyridin-2-ylpropanenitrile

Cat. No. B134335
M. Wt: 147.18 g/mol
InChI Key: ZKORBTZBSYQUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-pyridin-2-ylpropanenitrile, also known as APY, is a small molecule that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the class of pyridine-based compounds and is synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

2-Amino-2-pyridin-2-ylpropanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-Amino-2-pyridin-2-ylpropanenitrile has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 2-Amino-2-pyridin-2-ylpropanenitrile has also been reported to have anti-inflammatory, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs.
In biochemistry, 2-Amino-2-pyridin-2-ylpropanenitrile has been used as a tool to study the role of different enzymes and proteins in various biological processes. For example, 2-Amino-2-pyridin-2-ylpropanenitrile has been shown to inhibit the activity of several kinases, including JAK2 and FLT3, which are involved in the regulation of cell growth and differentiation. 2-Amino-2-pyridin-2-ylpropanenitrile has also been used to study the role of different ion channels and transporters in the nervous system.
In materials science, 2-Amino-2-pyridin-2-ylpropanenitrile has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.

Mechanism Of Action

The mechanism of action of 2-Amino-2-pyridin-2-ylpropanenitrile is not fully understood, but several studies have suggested that it exerts its biological activity by inhibiting the activity of different enzymes and proteins. For example, 2-Amino-2-pyridin-2-ylpropanenitrile has been shown to inhibit the activity of JAK2 and FLT3 by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways involved in cell growth and differentiation. 2-Amino-2-pyridin-2-ylpropanenitrile has also been shown to inhibit the activity of different ion channels and transporters by binding to their active sites and blocking ion transport.

Biochemical And Physiological Effects

2-Amino-2-pyridin-2-ylpropanenitrile has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-Amino-2-pyridin-2-ylpropanenitrile has also been reported to have anti-inflammatory, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. In addition, 2-Amino-2-pyridin-2-ylpropanenitrile has been shown to modulate the activity of different ion channels and transporters, leading to changes in cellular ion homeostasis and signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-2-pyridin-2-ylpropanenitrile in lab experiments is its versatility and wide range of applications. 2-Amino-2-pyridin-2-ylpropanenitrile can be used as a tool to study the role of different enzymes and proteins in various biological processes, as well as a building block for the synthesis of various functional materials. However, the synthesis of 2-Amino-2-pyridin-2-ylpropanenitrile is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity. In addition, the biological activity of 2-Amino-2-pyridin-2-ylpropanenitrile is highly dependent on its chemical structure, and small changes in the structure can lead to significant changes in its activity.

Future Directions

There are several future directions for the study of 2-Amino-2-pyridin-2-ylpropanenitrile. One area of research is the development of new drugs based on the structure of 2-Amino-2-pyridin-2-ylpropanenitrile. Several studies have shown that 2-Amino-2-pyridin-2-ylpropanenitrile exhibits potent anticancer activity and has potential applications in the treatment of other diseases such as inflammation and viral infections. Another area of research is the synthesis of new materials based on the structure of 2-Amino-2-pyridin-2-ylpropanenitrile. The unique properties of 2-Amino-2-pyridin-2-ylpropanenitrile make it a promising candidate for the development of new functional materials with potential applications in various fields. Finally, the study of the mechanism of action of 2-Amino-2-pyridin-2-ylpropanenitrile is an important area of research that can provide insights into the role of different enzymes and proteins in various biological processes.

Synthesis Methods

The synthesis of 2-Amino-2-pyridin-2-ylpropanenitrile involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 2-amino-3-cyano-4H-pyran. This intermediate product is then subjected to a series of reactions involving the addition of different reagents such as sodium hydroxide, acetic anhydride, and ammonium chloride to yield the final product, 2-Amino-2-pyridin-2-ylpropanenitrile. The synthesis of 2-Amino-2-pyridin-2-ylpropanenitrile is a challenging process that requires careful optimization of reaction conditions to obtain high yields and purity.

properties

CAS RN

142554-58-3

Product Name

2-Amino-2-pyridin-2-ylpropanenitrile

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-2-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C8H9N3/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,10H2,1H3

InChI Key

ZKORBTZBSYQUKO-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CC=CC=N1)N

Canonical SMILES

CC(C#N)(C1=CC=CC=N1)N

synonyms

2-Pyridineacetonitrile,alpha-amino-alpha-methyl-(9CI)

Origin of Product

United States

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